Bz-Ile-Glu-Gly-Arg-pNa

Übersicht

Beschreibung

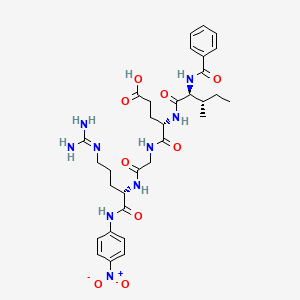

“Bz-Ile-glu-gly-arg-pna”, also known as Bz-IEGR-pNA, is a substrate for plasma kallikrein and coagulation factor XIIa . It is a chromogenic substrate for factor Xa . The molecular weight of this compound is 697.75 .

Synthesis Analysis

The synthesis of “this compound” involves complex biochemical reactions. It has been used in the study of serine protease specificity for peptide chromogenic substrates . The substrate contains the peptide sequence this compound .Molecular Structure Analysis

The molecular formula of “this compound” is C32H43N9O9 . The InChI representation of the molecule is InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 .Chemical Reactions Analysis

“this compound” is involved in several biochemical reactions. It is a substrate for plasma kallikrein and coagulation factor XIIa . Factor Xa mediates the release of p-NA chromogen post hydrolysis of the substrate which is measurable photometrically .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 697.7 g/mol . Its molecular formula is C32H43N9O9 . The compound has a complexity of 921 .Wissenschaftliche Forschungsanwendungen

Hämatologische Forschung: Faktor-Xa-Aktivitätsassay

Bz-Ile-Glu-Gly-Arg-pNa: wird hauptsächlich in der Hämatologie verwendet, um die Blutgerinnung zu untersuchen. Es dient als Substrat für Faktor Xa, der das Peptid spaltet, um p-Nitroanilid (pNA) freizusetzen. Die Freisetzung von pNA kann durch kolorimetrische Detektion bei 405 nm quantifiziert werden, was ein Maß für die Faktor-Xa-Aktivität liefert . Diese Anwendung ist entscheidend für das Verständnis von Gerinnungsstörungen und die Entwicklung von Antikoagulanzien.

Arzneimittelentwicklung: Screening von Antikoagulanzien

Bei der Entwicklung neuer Antikoagulanzien wird This compound verwendet, um potenzielle Inhibitoren von Faktor Xa zu screenen . Durch die Messung der Abnahme des kolorimetrischen Signals können Forscher Verbindungen identifizieren, die das Enzym effektiv hemmen, was ein vielversprechendes Ziel zur Vorbeugung von Thrombosen darstellt.

Biochemie: Enzymkinetik

Diese Verbindung ist auch in der Biochemie wertvoll, um die Kinetik von Faktor Xa zu untersuchen. Durch die Variation der Konzentration von This compound und die Messung der Geschwindigkeit der pNA-Freisetzung können Wissenschaftler die kinetischen Parameter des Enzyms bestimmen, wie z. B. Km und Vmax .

Proteaseforschung: Spezifität und Regulation

Die Spezifität von Faktor Xa für die Ile-Glu-Gly-Arg-Sequenz in This compound ermöglicht es Forschern, die Substratspezifität und die Regulationsmechanismen des Enzyms zu untersuchen . Dies hilft zu verstehen, wie Faktor Xa innerhalb der Gerinnungskaskade reguliert wird und wie es mit anderen Proteinen interagiert.

Pathologie: Identifizierung von Krankheitsmarkern

Änderungen der Faktor-Xa-Aktivität, gemessen durch die Spaltung von This compound, können als Marker für verschiedene Krankheiten dienen. Erhöhte oder reduzierte Aktivitätswerte können auf pathologische Zustände im Zusammenhang mit der Gerinnung hinweisen, wie z. B. tiefe Venenthrombose oder Hämophilie .

Pädagogische Zwecke: Lehre von Laborversuchen

Schließlich wird This compound in akademischen Einrichtungen für Lehrzwecke verwendet. Es bietet eine praktische Erfahrung für Studenten, die etwas über Enzymassays und die Rolle von Faktor Xa bei der Gerinnung lernen, was es zu einem wertvollen Werkzeug für Bildungslabore macht .

Wirkmechanismus

Target of Action

The primary target of Bz-Ile-Glu-Gly-Arg-pNA is Factor Xa . Factor Xa is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

this compound acts as a colorimetric substrate for Factor Xa . The compound contains a peptide sequence (Ile-Glu-Gly-Arg) that is preferentially bound and cleaved by Factor Xa . This cleavage releases p-nitroanilide (pNA), a chromophore that can be quantified by colorimetric detection .

Biochemical Pathways

The action of this compound is directly linked to the coagulation cascade. By acting as a substrate for Factor Xa, it allows for the measurement of Factor Xa activity . This can provide valuable information about the coagulation pathway and any alterations in its function.

Result of Action

The cleavage of this compound by Factor Xa results in the release of p-nitroanilide (pNA) . The amount of pNA released can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity . This can be used to assess the function of the coagulation cascade.

Biochemische Analyse

Biochemical Properties

Bz-Ile-glu-gly-arg-pna plays a crucial role in biochemical reactions as a chromogenic substrate. It interacts with proteolytic enzymes, specifically Factor Xa, which preferentially binds to and cleaves the Ile-glu-gly-arg sequence to release p-nitroanilide (pNA). This release can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity . The interaction between this compound and Factor Xa is highly specific, making it a valuable tool in studying the activity and inhibition of this enzyme.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells where Factor Xa is active, the cleavage of this compound results in the release of p-nitroanilide, which can be detected and measured. This process is essential in understanding the role of Factor Xa in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to be cleaved by Factor Xa provides insights into the enzyme’s function and regulation within different cellular contexts.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Factor Xa. The enzyme binds to the Ile-glu-gly-arg sequence of the compound and catalyzes the hydrolysis of the peptide bond, resulting in the release of p-nitroanilide . This reaction is highly specific and can be used to measure the activity of Factor Xa in various biochemical assays. The chromogenic nature of this compound allows for the quantification of enzyme activity through colorimetric detection, providing a clear and measurable output.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease if not stored properly . Long-term studies have shown that this compound maintains its effectiveness in in vitro assays, but its stability and activity may vary in in vivo settings depending on the conditions and duration of the experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for Factor Xa, allowing for the measurement of enzyme activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions, which need to be carefully monitored in experimental settings . Understanding the dosage effects is crucial for optimizing the use of this compound in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as Factor Xa, which cleaves the compound to release p-nitroanilide . This interaction is part of the broader metabolic processes that regulate enzyme activity and substrate turnover. The compound’s role in these pathways provides insights into the regulation and function of proteolytic enzymes in various biological contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as enzyme activity and cellular uptake mechanisms . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and experimental studies.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound may be directed to specific compartments or organelles where proteolytic enzymes such as Factor Xa are active . Post-translational modifications and targeting signals play a role in directing this compound to its site of action, influencing its activity and function within the cell.

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYECEUZMVSGTMR-LBDWYMBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475101 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59068-47-2 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

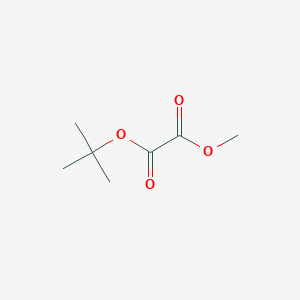

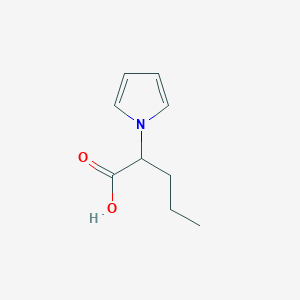

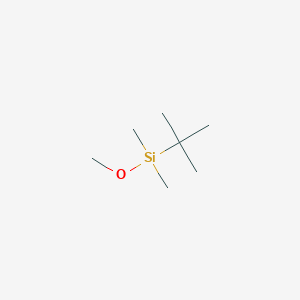

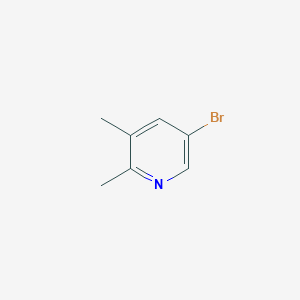

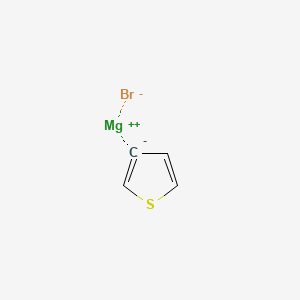

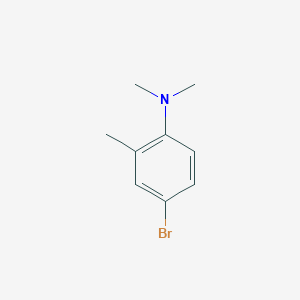

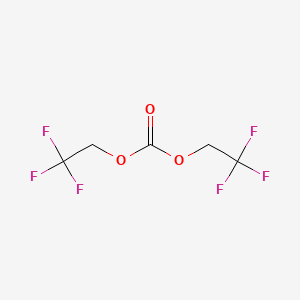

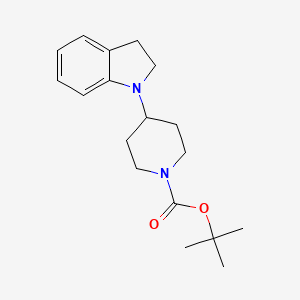

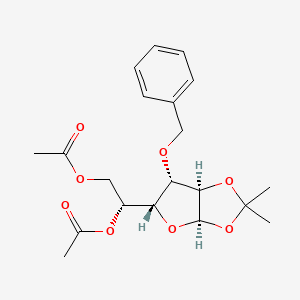

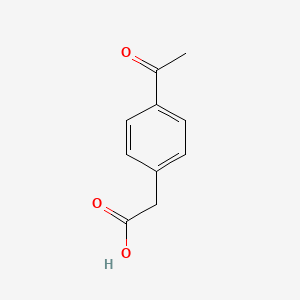

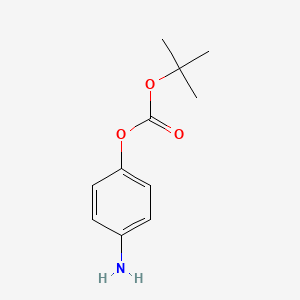

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.